Fmoc-2-trifluoromethyl-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 2-trifluoromethyl-L-homophenylalanine.
Peptides: Coupling reactions result in the formation of peptides containing the trifluoromethylated amino acid.
Scientific Research Applications
Fmoc-2-trifluoromethyl-L-homophenylalanine has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with enhanced stability and bioactivity.
Medicinal Chemistry: The trifluoromethyl group imparts unique pharmacokinetic properties, making it valuable in drug design and development.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group enhances the hydrophobicity and metabolic stability of the peptides, while the homophenylalanine backbone provides structural rigidity. These properties make it a valuable tool in the study of protein folding, stability, and interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine
- Fmoc-2-(trifluoromethyl)-L-phenylalanine
Uniqueness
Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to the presence of both the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and metabolic stability, which are not observed in other similar compounds .
Biological Activity
Fmoc-2-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative notable for its unique structural features and biological activities. This compound is characterized by the presence of a trifluoromethyl group at the second position of the homophenylalanine structure, along with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its fluorinated nature enhances lipophilicity, which can significantly influence its reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₄F₃N₃O₂
- CAS Number : 352523-16-1
- Molecular Weight : 337.28 g/mol
The trifluoromethyl group not only increases hydrophobicity but also alters the electronic properties of the amino acid, which can affect peptide conformation and stability.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the trifluoromethyl group. The general synthetic pathway includes:
- Protection of Amino Group : Using Fmoc to protect the amino group.
- Fluorination : Introduction of the trifluoromethyl group via electrophilic fluorination methods.
- Purification : Recrystallization or chromatography to obtain pure product.
Role in Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis. Its incorporation into peptides can significantly alter their pharmacological properties, enhancing binding affinities and selectivity for biological targets. Research indicates that fluorinated amino acids often improve the stability and bioavailability of peptides, making them valuable in drug design and development .
Interaction Profiles
Studies have shown that fluorinated amino acids interact differently with receptors and enzymes compared to their non-fluorinated counterparts. This differential interaction is critical for understanding how structural modifications can influence peptide behavior in therapeutic contexts . For example, fluorinated peptides have been shown to exhibit enhanced binding affinities in receptor studies, suggesting potential applications in drug development.
Case Studies
- Antiviral Activity : Research has demonstrated that peptides containing fluorinated residues, including this compound, exhibit significant antiviral properties against various strains of viruses, including coronaviruses. These peptides were found to inhibit viral entry into host cells effectively .
- Receptor Binding Studies : A study focused on somatostatin analogs revealed that modifications with fluorinated residues could enhance selectivity towards specific somatostatin receptors, indicating that this compound could be used to fine-tune receptor interactions for therapeutic purposes .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
Fmoc-D-homophenylalanine | Lacks trifluoromethyl group | Standard homophenylalanine without fluorination |
Fmoc-2-methyl-D-homophenylalanine | Contains a methyl group instead | Alters reactivity and properties compared to trifluoromethyl variant |
Fmoc-4-trifluoromethyl-L-homophenylalanine | Trifluoromethyl group at position four | Differences in biological activity due to position |
Fmoc-2-chloro-L-homophenylalanine | Contains a chlorine atom | Different halogen substitution affects reactivity |
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKZFPPEYXSHT-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.